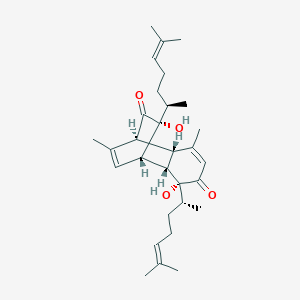
POLYPHENON 60
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polyphenon 60 is a high-grade green tea polyphenol extract manufactured by the Mitsui Norin Co., Ltd. of Japan . It is an extract containing a mixture of polyphenolic compounds . The quality of Polyphenon 60 is determined by the total catechins, which should be a minimum of 60% .
Synthesis Analysis
Polyphenon-60 has been used as reducing and functionalizing agents for the reduction of metal ions to Ag–Pt nanostructures at ambient temperature . This synthetic route is an alternative to conventional chemical and physical methods . The Powder XRD results confirmed the crystalline phase of the Ag–Pt to be face-centered cubic .Chemical Reactions Analysis
Polyphenon-60 has been employed in the synthesis of bimetallic Ag–Pt nanostructures . The process involves the reduction of metal ions to Ag–Pt nanostructures at ambient temperature . The resulting nanostructures were found to be highly pure .Wirkmechanismus
Polyphenon-60 has been found to suppress inflammation, specifically by inhibiting TLR2 expression and IL-8 secretion via down-regulation of extracellular signal-regulated kinases 1/2 (ERK1/2) pathway and activator protein-1 (AP-1) pathway . This suggests that Polyphenon-60 has a therapeutic effect on acne .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of POLYPHENON 60 can be achieved through a multi-step process involving the condensation of various phenolic compounds.", "Starting Materials": [ "Epigallocatechin gallate", "Epicatechin gallate", "Epigallocatechin", "Epicatechin", "Caffeine", "L-Theanine", "Ascorbic acid", "Citric acid", "Malic acid", "Sucrose" ], "Reaction": [ "Step 1: Condensation of epigallocatechin gallate, epicatechin gallate, and epigallocatechin with ascorbic acid and citric acid to form a mixture of flavanols.", "Step 2: Condensation of the flavanols mixture with malic acid to form a polyphenol mixture.", "Step 3: Separation of the polyphenol mixture using column chromatography.", "Step 4: Addition of caffeine and L-Theanine to the separated polyphenol mixture.", "Step 5: Drying and powdering of the resulting mixture to obtain POLYPHENON 60." ] } | |
CAS-Nummer |
138988-88-2 |
Produktname |
POLYPHENON 60 |
Molekularformel |
C8H13NO3 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



